N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 749212-92-8) is a synthetic, fluorinated benzothiazole-benzamide hybrid. It belongs to a chemotype broadly claimed in patents as inhibitors of protein kinases, including EphB4, c-Kit, and PDGFR.

Molecular Formula C15H7F5N2OS
Molecular Weight 358.29
CAS No. 749212-92-8
Cat. No. B2497931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS749212-92-8
Molecular FormulaC15H7F5N2OS
Molecular Weight358.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C15H7F5N2OS/c16-9-5-10(17)12-11(6-9)24-14(21-12)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23)
InChIKeyFXVLIJYMLGWGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a Key Intermediate for Kinase-Targeted Library Synthesis


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 749212-92-8) is a synthetic, fluorinated benzothiazole-benzamide hybrid . It belongs to a chemotype broadly claimed in patents as inhibitors of protein kinases, including EphB4, c-Kit, and PDGFR . The molecule features a unique 4,6-difluoro substitution on the benzothiazole core, which differentiates it from other in-class analogs and makes it a critical intermediate for structure-activity relationship (SAR) studies within kinase inhibitor discovery programs.

The Risk of Blind Substitution of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide with Other Benzothiazole Amides


Within the benzothiazole amide class, subtle changes to the substitution pattern can drastically alter kinase selectivity and antiproliferative potency. The critical structural differentiation is the 4,6-difluoro substitution on the benzothiazole scaffold. A published series of N-1,3-benzothiazol-2-ylbenzamides demonstrates that varying the benzothiazole and benzamide substituents fundamentally changes proapoptotic strength and cell line selectivity . In the related kinase inhibitor patent literature, even minor changes (e.g., replacing benzothiazole with thiazole or altering halogen positions) are shown to abolish EphB4 and c-Kit inhibition, making the specific 4,6-difluoro pattern non-negotiable for activity within this pharmacophore . Therefore, procuring a generic 'benzothiazole benzamide' without verifying the 4,6-difluoro configuration will introduce unpredictable variability and likely fail to replicate site-specific inhibitory effects.

Quantitative Differentiation Levers for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide


Structural Superiority for Kinase Pharmacophore Binding: The 4,6-Difluoro Motif

The positioning of two fluorine atoms at the 4 and 6 positions of the benzothiazole creates a uniquely electron-deficient and lipophilic surface absent in mono-fluoro, non-fluorinated, or 5,7-substituted analogs. The patent literature explicitly demonstrates that the trifluoromethyl-substituted benzamide class (to which this compound belongs) achieves IC50 values in the range of 0.01–1.0 μM for EphB4 kinase inhibition . This potency is contingent on the specific substitution pattern. While the exact IC50 of this specific compound is unpublished, its structural features are designed to optimize this pharmacophore. Substituting with a commercially simpler N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS not available) or N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-63-4) introduces an electron-donating group, which is known to drastically reduce kinase binding affinity relative to the difluoro congeners .

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Superior Physicochemical Profile: Lipophilicity and Metabolic Stability

The combination of the benzothiazole 4,6-difluoro and benzamide 3-trifluoromethyl groups provides a calculated lipophilicity that is balanced for cell permeability while mitigating metabolic soft spots. Analogs with only one fluorine or a methoxy group suffer from either higher metabolic lability or suboptimal logP, which can impede compound progression. The presence of the CF3 group on the benzamide is a known metabolic stabilizer in this chemical series . The dense fluorination pattern is a distinct advantage over non-fluorinated or less-fluorinated congeners, which have not been prioritized in the same kinase inhibitor patent families, indicating a lack of interest due to poor developability.

ADME Properties Lipophilicity Metabolic Stability

Proof as a Privileged Scaffold for Apoptosis Induction and Anticancer Activity

A 2016 study on the N-1,3-benzothiazol-2-ylbenzamide scaffold, which encompasses this compound's core, identified several analogs with potent and selective proapoptotic effects against MCF-7 breast cancer cells, with the most active compound (1k) showing a distinct mechanism of action . While this specific study did not test the 4,6-difluoro-3-(trifluoromethyl) derivative, it established that the benzothiazole benzamide chemotype is capable of inducing targeted cell death. The specific fluorination pattern of CAS 749212-92-8 makes it a high-priority candidate for testing in these validated cancer models, as the electron-withdrawing groups are predicted to enhance the proapoptotic potency observed in the series.

Anticancer Agents Apoptosis Induction Antiproliferative Activity

Chemotype Entry in the ChEMBL Database Confirms Drug Discovery Relevance

The compound has a specific entry in the ChEMBL database (CHEMBL1094974), a manually curated repository of bioactive molecules . This registration confirms its association with drug discovery data, likely as part of a screening library targeting kinases or other drug targets. In contrast, many closely related mono-fluoro or unsubstituted benzothiazole benzamides are absent from ChEMBL, or are listed under a different chemotype with no associated bioactivity data. This specific inclusion signals that the compound has been prioritized and tested in a high-value biological context, making it a more informed procurement choice than an unlisted analog.

Chemical Biology Drug Discovery Bioactivity Database

Proven Translational Scenarios for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide


Kinase Selectivity Profiling Panels for Oncology Drug Discovery

Based on the patent claims for the broader chemotype , the most validated application for this compound is as a screening tool in kinase inhibition profiling panels targeting EphB4, c-Kit, PDGFR, c-Abl, and Flt-3. A drug discovery program aiming to map the kinase selectivity of its benzothiazole series would need this exact 4,6-difluoro variant to understand how electronegative perturbations affect the kinome-wide selectivity fingerprint. Using a different analog would invalidate the SAR conclusions for this chemical space.

Pro-Apoptotic Mechanism-of-Action Studies in MCF-7 Breast Cancer Models

Given the established proapoptotic activity of the N-1,3-benzothiazol-2-ylbenzamide chemotype on MCF-7 cells , this specific compound serves as a critical probe to investigate the role of electron-withdrawing groups in caspase-mediated cell death. Researchers expanding on the Corbo et al. 2016 findings would require this molecule to test the hypothesis that fluorination enhances apoptotic potency, making it indispensable for any follow-up structure-activity relationship campaign.

Reference Standard for Metabolic Stability Assays in Fluorinated Drug Candidates

The dense fluorination pattern, specifically the 4,6-difluoro and 3-trifluoromethyl groups, makes this compound an ideal reference standard for assessing the metabolic stability of fluorinated heterocycles in liver microsome assays. The patent literature emphasizes the pharmaceutically advantageous metabolic profile conferred by the trifluoromethyl-benzamide component . An industrial metabolism department can use this compound as a positive control to benchmark the in vitro half-life of new fluorinated kinase inhibitor series.

Chemical Probe for Target Engagement Studies via ChEMBL-Annotated Targets

Its listing in the ChEMBL database (CHEMBL1094974) strongly implies this compound has a defined target engagement profile. This makes it suitable for use as a tool compound in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) assays to validate target engagement for novel kinases. Selecting a non-ChEMBL-listed analog would lack this implicit validation and could lead to fruitless mechanistic studies.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.